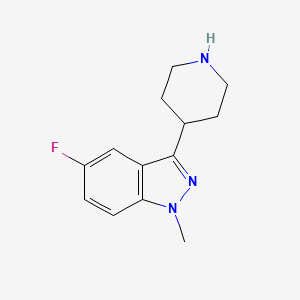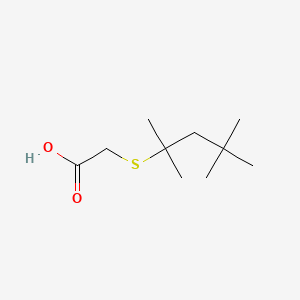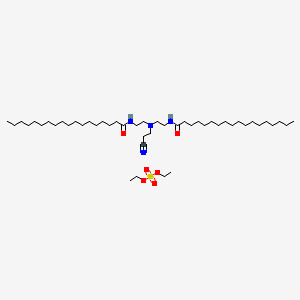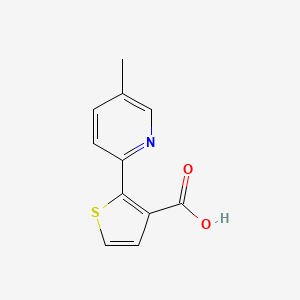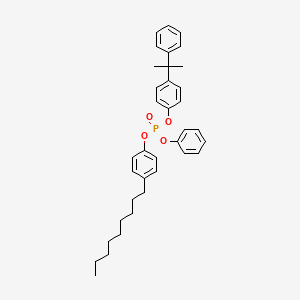
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate is a complex organic compound with a unique structure that includes multiple phenyl groups and a phosphate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate typically involves the reaction of phenyl phosphate derivatives with (1-Methyl-1-phenylethyl)phenyl and nonylphenyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process often includes steps such as purification and quality control to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methyl-1-phenylethyl)phenyl phosphate
- Nonylphenyl phenyl phosphate
- Phenyl phosphate derivatives
Uniqueness
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate is unique due to its complex structure, which includes multiple phenyl groups and a phosphate ester
Propiedades
Número CAS |
63340-28-3 |
|---|---|
Fórmula molecular |
C36H43O4P |
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
(4-nonylphenyl) phenyl [4-(2-phenylpropan-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C36H43O4P/c1-4-5-6-7-8-9-12-17-30-22-26-34(27-23-30)39-41(37,38-33-20-15-11-16-21-33)40-35-28-24-32(25-29-35)36(2,3)31-18-13-10-14-19-31/h10-11,13-16,18-29H,4-9,12,17H2,1-3H3 |
Clave InChI |
ZVHRVMIVTOBKHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
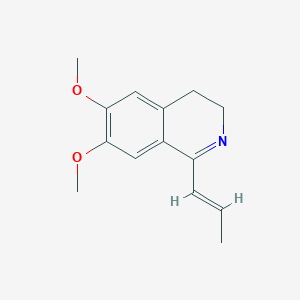
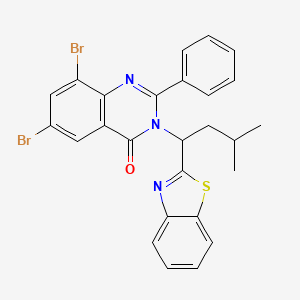
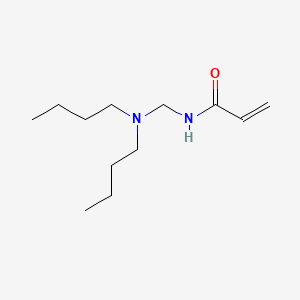

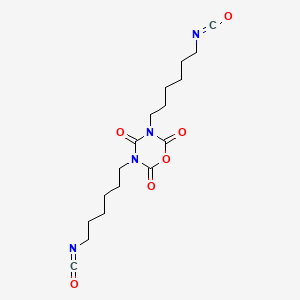

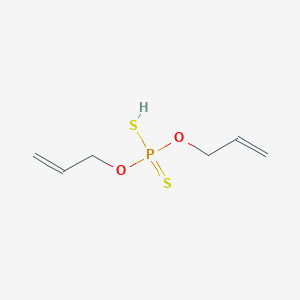
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
